2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with significant relevance in medicinal chemistry and organic synthesis. It is categorized under the class of pyridoindole derivatives, which are known for their diverse biological activities. The compound has a molecular formula of C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g/mol. Its CAS number is 171047-77-1, which is essential for identifying the substance in chemical databases and regulatory contexts.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic compounds and intermediates. It is often used in research settings focused on drug development and synthetic methodologies.
2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid belongs to the category of nitrogen-containing heterocycles, specifically pyridoindoles. These compounds are characterized by their fused ring systems that include both indole and pyridine structures, contributing to their unique chemical properties and potential biological activities.
The synthesis of 2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can be achieved through several methodologies. A common approach involves:
The synthesis often requires specific conditions such as controlled temperatures and pH levels to ensure optimal yields and purity of the product. Reaction monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography is common to assess progress.
The molecular structure of 2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid features a complex arrangement of rings and functional groups:
The detailed structural data includes:
2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can participate in various chemical reactions:
These reactions require specific reagents and conditions (e.g., temperature control) to achieve desired outcomes without side reactions.
Further studies are required to elucidate precise mechanisms and identify potential therapeutic targets.
The physical properties include:
Chemical properties such as reactivity with acids or bases depend on the functional groups present in the structure. Stability under various pH conditions is also an important consideration during storage and application.
2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has several notable applications:
The C3 chiral center in 2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid serves as a critical determinant of biological recognition and function. This tetrahydro-β-carboline derivative exists as enantiomeric pairs with distinct pharmacological profiles due to stereospecific interactions with target proteins. The (S)-enantiomer (CAS 66863-43-2) and (R)-enantiomer (CAS 123910-26-9) share identical molecular formulas (C₁₇H₂₀N₂O₄) and mass (316.35 g/mol) but exhibit differential binding affinities to neurological targets, particularly serotonin receptors and ion channels [1] [2] [3].
Table 1: Key Properties of Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Registry Number | 66863-43-2 | 123910-26-9 |
Optical Rotation | [α]₂₀D = +23.5° (c=1, MeOH) | [α]₂₀D = -22.7° (c=1, MeOH) |
MDL Number | MFCD00800580 | MFCD00672321 |
Storage Conditions | Sealed, dry, 2-8°C | Dark, sealed, dry, 2-8°C |
Bioactivity Correlation | Higher CNS permeability | Enhanced metabolic stability |
Molecular dynamics simulations reveal that the (S)-configuration facilitates hydrogen bonding with kinase ATP pockets through optimal spatial alignment of the carboxylic acid moiety, while the (R)-isomer shows preferential interaction with G-protein coupled receptors involved in mood regulation [3] [8]. This stereodivergence underpins the enantioselective bioactivity observed in in vitro models of neurological disorders, where the (S)-enantiomer demonstrates 3-fold greater potency in neuronal protection assays [1] [9].
Enantioselective synthesis of these isomers employs chiral auxiliary-mediated strategies and asymmetric catalysis to achieve high optical purity (>98% ee). The primary routes include:
Pictet-Spengler Cyclization: Microwave-assisted condensation of L-tryptophan derivatives with aldehydes generates the (S)-tetrahydro-β-carboline core with >90% diastereomeric excess when using (R)-phenylglycinol as a chiral controller [8]. Subsequent Boc protection yields the target (S)-enantiomer [3].
Chiral Resolution: Racemic mixtures (CAS 171047-77-1) are resolved via diastereomeric salt crystallization using (1S)-(+)-10-camphorsulfonic acid, isolating the (R)-isomer with 98% ee [4] [9].
Table 2: Commercial Availability of Synthesis Intermediates
Supplier | Product | Purity | Price (1g) |
---|---|---|---|
Shanghai Haohong Pharmaceutical | (S)-Boc-Tetrahydro-β-carboline-3-carboxylic acid | 98% | $285 |
Chemenu | Racemic Boc-protected precursor (CAS 171047-77-1) | 95%+ | $903 |
Binhai Gill Polypeptide | Chiral resolution agents | 97% | $218 |
Critical parameters influencing enantiomeric yield include:
The C3 stereochemistry dictates conformational constraints that optimize three-dimensional pharmacophore geometry. X-ray crystallography confirms that the (S)-enantiomer adopts a quasi-equatorial carboxylate orientation, enabling simultaneous hydrogen bond donation (N-H indole) and acceptance (C3=O) at biological targets [3] [8].
Key stereochemical influences:
Table 3: Stereochemistry-Dependent Pharmacological Applications
Patent Application | Therapeutic Target | Stereochemical Preference | Advantage |
---|---|---|---|
CN112457310A | Estrogen receptor modulators | (S)-enantiomer | 8-fold selectivity over tamoxifen |
US20210039921 | PI3K inhibitors | Racemic mixture | Synergistic tumor suppression |
WO2021188789 | Neuroprotective agents | (R)-enantiomer | Blood-brain barrier penetration |
In estrogen receptor-positive breast cancer models, (S)-configured derivatives demonstrate sub-micromolar IC₅₀ values by positioning the tert-butoxycarbonyl group into a hydrophobic subpocket inaccessible to the (R)-enantiomer [10]. This stereospecificity enables rational design of covalent inhibitors through C9 formyl derivatization (CAS 327603-49-6), where chirality determines Michael addition kinetics with cysteine residues [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: